molecular formula C24H27NO3 B14435192 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate CAS No. 74080-87-8

8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate

Cat. No.: B14435192
CAS No.: 74080-87-8
M. Wt: 377.5 g/mol
InChI Key: BPLDNTOIQDAYHZ-ORFBVSJDSA-N
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Description

8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyl group, a nortropane skeleton, and a diphenylglycolate moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a nortropane derivative with an allyl halide under basic conditions. This is followed by the esterification of the resulting intermediate with diphenylglycolic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like thiols or amines replace the allyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, dichloromethane, water.

    Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.

    Substitution: Thiols, amines, organic solvents like acetonitrile or dimethylformamide (DMF).

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate can be compared with other similar compounds to highlight its uniqueness:

    8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta [a]indene: Similar in having an allyl group but differs in the core structure and functional groups.

    8-Allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Shares the allyl group but has a different chromene-based structure.

    8-Allyl-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide: Contains an allyl group and a chromene core but differs in the presence of a sulfamoyl group.

Properties

CAS No.

74080-87-8

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

[(1S)-8-prop-2-enyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H27NO3/c1-2-17-25-20-13-15-21(25)22(16-14-20)28-23(26)24(27,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20-22,27H,1,13-17H2/t20?,21-,22?/m0/s1

InChI Key

BPLDNTOIQDAYHZ-ORFBVSJDSA-N

Isomeric SMILES

C=CCN1[C@H]2CCC1CCC2OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C=CCN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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